5-(4-hydroxyphenyl)pentanoic Acid
Overview
Description
5-(4-Hydroxyphenyl)pentanoic Acid is a chemical compound that has been the subject of various studies to understand its synthesis, molecular structure, and chemical properties. It is related to amino acids and other organic compounds that are significant in biological and chemical research.
Synthesis Analysis
The synthesis of compounds similar to 5-(4-Hydroxyphenyl)pentanoic Acid, such as L-2-amino-5-arylpentanoic acids, has been achieved through methods involving the hydrolysis of specific ester compounds and subsequent decarboxylation processes. These methods provide a route to synthesize the L-forms of amino acids, including 2-amino-5-(p-hydroxyphenyl)pentanoic acid (Shimohigashi, Lee, & Izumiya, 1976).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, which help in confirming the structure of various benzoic acid derivatives, including those structurally related to 5-(4-Hydroxyphenyl)pentanoic Acid. These analyses provide insights into the molecular geometries and electronic structures of the compounds (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 5-(4-Hydroxyphenyl)pentanoic Acid derivatives include halolactonization-hydroxylation reactions and reactions with oxidants, showcasing the compound's reactivity and potential in synthesis and modification processes. The reactivity towards oxidants has been explored, indicating its susceptibility to oxidative conditions (Singh et al., 2023).
Physical Properties Analysis
The physical properties of compounds related to 5-(4-Hydroxyphenyl)pentanoic Acid, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments. For instance, the crystal structures of certain derivatives have been elucidated, providing valuable information on their conformation and stability (Yatsenko & Paseshnichenko, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents and stability under various conditions, are critical for comprehending the applications and potential modifications of 5-(4-Hydroxyphenyl)pentanoic Acid. Studies on its analogs and derivatives have provided insights into their antifungal properties and potential use in producing polymers with specific functionalities (Patel, Carew, & Lach, 1967).
Scientific Research Applications
1. Applications in Solid Phase Synthesis
5-(4-Hydroxyphenyl)pentanoic Acid has been utilized in the field of solid-phase synthesis. Bleicher, Lutz, and Wuethrich (2000) synthesized derivatives such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, which are useful as linkers for solid-phase synthesis. These compounds exhibit higher acid stability compared to standard trityl resins, indicating their potential in the development of novel synthetic methodologies (Bleicher, Lutz, & Wuethrich, 2000).
2. Radiopaque Compound for X-Ray Imaging
Gopan, Susan, Jayadevan, and Joseph (2021) explored the use of 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid. This compound has high iodine content and demonstrates substantial radiopacity, suggesting its application in X-ray imaging. The in vitro cytotoxicity test indicated its non-toxic nature, making it suitable for clinical applications (Gopan, Susan, Jayadevan, & Joseph, 2021).
3. Hyperbranched Polyesters Synthesis
Schmaljohann, Komber, and Voit (1999) investigated hyperbranched polyesters based on 4,4-bis(4'-hydroxyphenyl)pentanoic acid. Their study provides a detailed analysis of the conversion dependence of the structural units and the degree of branching in these polyesters. This research offers significant insights into the polymer science field, particularly in the synthesis and characterization of new polymeric materials (Schmaljohann, Komber, & Voit, 1999).
4. Synthesis of Novel Functional Diacids
In the field of organic chemistry, Zhang Zhi-qin (2004) synthesized novel diacids, including 5-(carboxymethyl-carbamoyl)-pentanoic acid and related compounds. These functional diacids have potential applications in various industrial and research settings, contributing to the advancement of synthetic methodologies (Zhang Zhi-qin, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-hydroxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8,12H,1-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSJQFONKASLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426836 | |
Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)pentanoic Acid | |
CAS RN |
4654-08-4 | |
Record name | 5-(4-hydroxyphenyl)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4654-08-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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